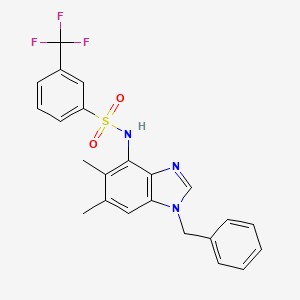

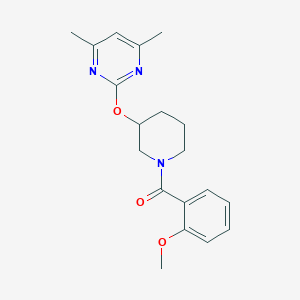

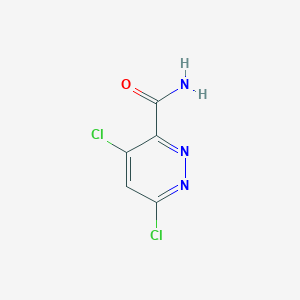

![molecular formula C20H19ClN2O5S B3013131 ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 331760-70-4](/img/structure/B3013131.png)

ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is a complex organic molecule. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the target compound's chemistry.

Synthesis Analysis

The synthesis of related compounds, such as ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . This suggests that the synthesis of our target compound might also involve multi-step reactions, possibly including the use of activating agents or catalysts to facilitate the formation of the complex structure.

Molecular Structure Analysis

The molecular structure of this compound is likely to exhibit conjugation and resonance, as indicated by the presence of multiple aromatic rings and heteroatoms in the related compounds studied. For example, ethyl 3-phenylisothiazole-4-carboxylate shows absorptions due to π→π* transitions, which are indicative of a conjugated system .

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential reactions of the target compound. For instance, ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate reacts with hydrazine hydrate to form a debenzoylated hydrazide and undergoes hydrolysis to yield an acid, which can decarboxylate upon heating . These reactions suggest that the target compound may also be susceptible to nucleophilic attacks, hydrolysis, and decarboxylation under certain conditions.

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and boiling point of the target compound are not directly provided, but can be inferred to some extent from the behavior of related compounds. The photophysical properties of ethyl 2-arylthiazole-5-carboxylates, for example, show fluorescence, which could imply that the target compound may also exhibit fluorescence under specific conditions . Additionally, the ability of related compounds to act as singlet-oxygen sensitizers in photo-oxidation reactions suggests that the target compound might also participate in similar photochemical processes .

Scientific Research Applications

Antibacterial and Antifungal Activity

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a key component in the synthesis of the specified compound, has been studied for its biological activities. It has been used to synthesize compounds that exhibit promising antibacterial and antifungal activities (B. Narayana, B. V. Ashalatha, K. K. V. Raj, N. Kumari, 2006).

Thienopyrimidine Synthesis

The compound has been explored in the context of thienopyrimidine synthesis. Researchers found that it did not yield tetrazole derivatives in certain reactions, leading to the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one derivatives (N. Pokhodylo, O. Shyyka, R. Savka, M. Obushak, 2010).

Cyclization Studies

Ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a derivative of the compound, has been investigated for its reaction with primary amines. This study led to the formation of new ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates (S. Shipilovskikh, D. A. Shipilovskikh, A. Rubtsov, 2014).

Antiproliferative Activity

In the quest to produce cyclized systems with potential antiproliferative activity, novel thiophene and benzothiophene derivatives, which are structurally related to the specified compound, have been synthesized and evaluated as anti-cancer agents. These compounds showed notable activity against several tumor cell lines (R. Mohareb, A. Abdallah, M. H. Helal, Somiya M H Shaloof, 2016).

properties

IUPAC Name |

ethyl (7Z)-2-acetamido-7-(2-chlorobenzoyl)oxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O5S/c1-3-27-20(26)16-13-8-6-10-15(17(13)29-18(16)22-11(2)24)23-28-19(25)12-7-4-5-9-14(12)21/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,22,24)/b23-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRXGEXKEIYQIQ-HAHDFKILSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C3=CC=CC=C3Cl)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC\2=C1CCC/C2=N/OC(=O)C3=CC=CC=C3Cl)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

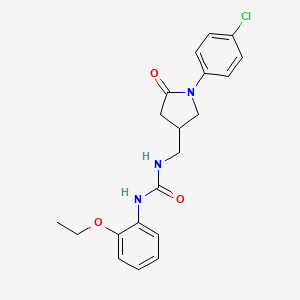

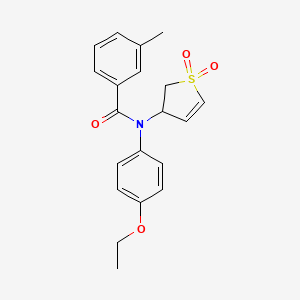

![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)

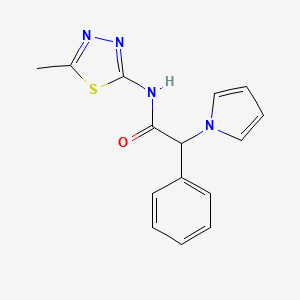

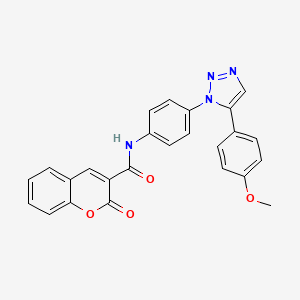

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)

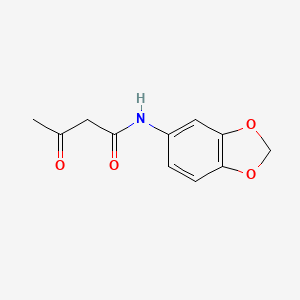

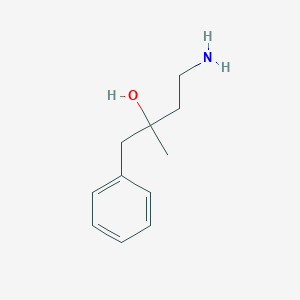

![(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline](/img/structure/B3013062.png)

![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3013067.png)

![3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B3013071.png)